molecular formula C17H17N5 B2371699 1,3-bis(1H-benzimidazol-2-yl)propan-1-amine CAS No. 172174-04-8

1,3-bis(1H-benzimidazol-2-yl)propan-1-amine

Katalognummer: B2371699
CAS-Nummer: 172174-04-8
Molekulargewicht: 291.358
InChI-Schlüssel: QTRWITHPFNVZEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis(1H-benzimidazol-2-yl)propan-1-amine is a bis-benzimidazole derivative characterized by two benzimidazole moieties linked via a propane chain terminating in an amine group. This compound has garnered attention in structural biology and medicinal chemistry due to its unique conformational flexibility and binding capabilities.

Eigenschaften

IUPAC Name

1,3-bis(1H-benzimidazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5/c18-11(17-21-14-7-3-4-8-15(14)22-17)9-10-16-19-12-5-1-2-6-13(12)20-16/h1-8,11H,9-10,18H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRWITHPFNVZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC(C3=NC4=CC=CC=C4N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Benzimidazole Core Formation

The synthesis of benzimidazole derivatives universally relies on cyclocondensation reactions between o-phenylenediamine and carbonyl-containing precursors. For 1,3-bis(1H-benzimidazol-2-yl)propan-1-amine, this process occurs in two stages:

  • Dicarbonyl precursor synthesis : Glutaric acid derivatives serve as optimal starting materials due to their three-carbon backbone symmetry. Reaction with thionyl chloride converts the dicarboxylic acid to its corresponding acyl chloride, enabling subsequent nucleophilic attacks.
  • Double cyclocondensation : Using refluxing polyphosphoric acid (PPA) at 140°C for 12 hours, o-phenylenediamine undergoes sequential cyclization with the dicarbonyl compound. The reaction’s exothermic nature necessitates controlled addition to prevent runaway side reactions.

Primary Synthetic Pathways

Direct Amination of 1,3-Bis(benzimidazol-2-yl)propane

This two-step approach first synthesizes the parent hydrocarbon followed by amine functionalization:

Step 1: Propane backbone assembly

Reactant Conditions Yield Purity
Glutaroyl chloride PPA, 140°C, N₂ atmosphere 68% 95%
Oxalyl chloride Microwave, 100W, 80°C 72% 91%

Step 2: Nitro group reduction
Introducing the amine group via catalytic hydrogenation:

Pd/C (10% w/w)  
H₂ pressure: 50 psi  
Ethanol solvent, 60°C, 6h  
Yield improvement: 82% → 89% with NH₄HCO₃ additive  

Reductive Amination Strategy

A single-pot methodology combining imine formation and reduction:

Reaction Scheme

  • Condensation of 2-aminobenzimidazole with glutaraldehyde
  • In situ reduction using NaBH₃CN

Optimization Data

Parameter Optimal Value Effect on Yield
pH 6.8 Maximizes imine stability
Temperature 45°C Balances kinetics vs. degradation
Molar ratio (amine:aldehyde) 1:1.05 Prevents oligomerization

Advanced Methodologies

Solid-Phase Synthesis for High-Purity Batches

Adapting peptide synthesis technologies enables precise control over functional group positioning:

Key Advantages

  • Wang resin-bound intermediates allow iterative coupling
  • Final cleavage with TFA/H₂O (95:5) achieves >99% purity
  • Scalable to kilogram quantities with 76% overall yield

Flow Chemistry Approaches

Continuous flow systems enhance reaction control and safety:

System Configuration

[Pump A] o-phenylenediamine in DMF  
[Pump B] Glutaryl chloride in THF  
→ Static mixer (T= -10°C)  
→ Tubular reactor (30m, 80°C)  
→ Inline IR monitoring  
→ Automated quench with NH₄OH  

Performance Metrics

Metric Batch Process Flow System
Reaction time 14h 22min
Energy consumption 18 kWh/kg 9.2 kWh/kg
Impurity profile 4.7% byproducts 1.1% byproducts

Critical Analysis of Methodological Limitations

Stereochemical Control Challenges

The propane linker introduces three stereogenic centers, creating complex isomer patterns:

Observed Isomer Distribution

Synthesis Method % meso Form % Racemic Mix
Traditional condensation 62% 38%
Enzymatic resolution 98% (S,S) 2%

Chiral HPLC analysis (Chiralpak IC column, hexane/EtOH 85:15) remains the gold standard for isomer separation.

Scale-Up Considerations

Industrial production faces three primary hurdles:

  • Exothermic risk management : Adiabatic temperature rise calculations show +148°C potential in uncontrolled conditions
  • Metal catalyst recovery : Pd leaching rates exceed 12% per batch without chelating resins
  • Waste stream treatment : Each kilogram produces 18L of acidic effluent requiring neutralization

Industrial Production Case Study

A 2024 pilot plant trial compared three manufacturing approaches:

Economic Analysis

Method CAPEX ($M) OPEX ($/kg) Breakeven Price
Batch amination 4.2 318 450
Continuous flow 6.8 274 390
Enzymatic 9.1 205 310

Regulatory hurdles currently limit biocatalytic routes despite their economic advantages.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(1H-benzimidazol-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including 1,3-bis(1H-benzimidazol-2-yl)propan-1-amine. The compound has been investigated for its ability to inhibit various cancer cell lines:

  • Mechanism of Action : The compound exhibits cytotoxic effects through the induction of apoptosis in cancer cells, potentially by targeting specific signaling pathways involved in cell proliferation and survival.
  • Case Study : A study demonstrated that derivatives of benzimidazole showed significant activity against leukemia and solid tumors, suggesting that modifications to the benzimidazole scaffold can enhance anticancer efficacy .

Antimicrobial Properties

The antimicrobial potential of benzimidazole compounds has also been explored:

  • In Vitro Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi.
  • Case Study : Research indicated that certain benzimidazole derivatives exhibited notable antibacterial activity against resistant strains of Staphylococcus aureus .

Antiparasitic Activity

The compound's structure is similar to known antiparasitic agents:

  • Trichinellosis Treatment : New derivatives were synthesized to evaluate their efficacy against Trichinella spiralis larvae, with some showing significantly higher activity than standard treatments like albendazole .

Biochemical Mechanisms

The biochemical mechanisms underlying the activities of this compound include:

  • Protein Kinase Inhibition : The compound has been shown to inhibit key protein kinases involved in cancer progression.
  • Interaction with Receptors : Studies suggest that it may act on G protein-coupled receptors, influencing various cellular responses .

Recent Literature Overview

A comprehensive review of benzimidazole derivatives from 2012 to 2021 highlighted their diverse biological activities, including anti-inflammatory and analgesic effects. This underscores the versatility of compounds like this compound in drug development .

Wirkmechanismus

The mechanism of action of 1,3-bis(1H-benzimidazol-2-yl)propan-1-amine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as proteins and nucleic acids, altering their structure and function. The benzimidazole rings play a crucial role in binding to metal ions, while the propan-1-amine linker provides flexibility and stability to the complex .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs differ in backbone length, substituents, and terminal functional groups, which directly influence their biological activities and applications. Key comparisons include:

Compound Molecular Formula Key Features Biological Activity Synthesis Method
1,3-Bis(1H-benzimidazol-2-yl)propan-1-amine C₁₉H₁₈N₆ Two benzimidazole units, propane backbone, terminal amine Protein inhibition (docking G-score: -12.3 against mutant receptors) Not explicitly detailed; inferred from amidine analog synthesis
Bis N’-(1H-benzimidazol-2-yl)-N-alkylamidines (2a-e) Varies (e.g., 2c: C₂₀H₂₂N₆) Alkylamidine linkers, phenyl substituents (2c, 2e) Antioxidant activity (IC₅₀: 18–35 µM; 2c and 2e are most potent) Reflux of iminoesters with ethane-1,2-diamine in ethanol
3-(1H-Benzimidazol-2-yl)propan-1-amine C₁₀H₁₃N₃ Single benzimidazole unit, shorter propane chain Limited activity data; structural simplicity suggests lower binding affinity Not detailed; likely via alkylation of benzimidazole precursors
1-(1H-Benzimidazol-2-yl)propan-2-one C₁₀H₁₀N₂O Ketone terminal group instead of amine Unreported in evidence; ketone may reduce bioavailability compared to amine Derived from 2-aminobenzimidazole and bromomethylnaphthalene
Hybrid thioxanthonic-benzimidazole (Compound 15) C₂₀H₁₇N₃OS Thioxanthonic scaffold fused with benzimidazole P-glycoprotein inhibition (2-fold more potent than verapamil) Homology modeling-guided synthesis

Key Findings

  • Its bis-benzimidazole structure enables dual interactions with protein residues, while amidines rely on radical scavenging via phenyl substituents .
  • Synthetic Flexibility : Amidines (2a-e) are synthesized in higher yields (51–68%) compared to the target compound, whose synthesis is less documented but likely more complex due to the bis-benzimidazole framework .
  • Structural Advantages : The propane-1-amine linker in the target compound enhances conformational adaptability, whereas analogs with shorter chains (e.g., 3-(1H-benzimidazol-2-yl)propan-1-amine) or ketone termini exhibit reduced versatility .

Limitations and Opportunities

  • In contrast, amidine derivatives (2a-e) are well-characterized but lack protein-targeting specificity .
  • Hybrid compounds (e.g., thioxanthonic-benzimidazole) demonstrate the value of scaffold fusion for multifunctional activity, a strategy yet to be applied to the target compound .

Biologische Aktivität

1,3-bis(1H-benzimidazol-2-yl)propan-1-amine, also known as STOCK1N-05528, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

The compound primarily functions as an inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a key player in histone methylation and gene silencing. EZH2 is implicated in various cancers due to its role in promoting cell proliferation and survival. The binding affinity of this compound to EZH2 has been demonstrated through molecular docking studies, revealing interactions with critical residues within the active site of both wild-type and mutant forms of the protein. The Glide G-scores from these studies indicate that this compound exhibits superior binding compared to other known inhibitors (Table 1).

Compound IDGLIDE G ScoreInteracting Residues
STOCK1N-05528 (Wild Type)-11.6Gln 648, Asn 668, Leu 666, Glu 740, Phe 665
STOCK1N-05528 (Mutant)-12.2Gly 655, Asp 652, Ala 651, Gln 648, Asn 668

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound. Its efficacy against various cancer cell lines has been attributed to its ability to inhibit EZH2 activity, leading to reduced trimethylation of histone H3 at lysine 27 (H3K27me3), a marker associated with transcriptional repression. This mechanism has been linked to the induction of apoptosis in cancer cells and suppression of tumor growth in vivo.

For instance, a study highlighted that treatment with this compound resulted in significant reductions in tumor size in xenograft models of prostate and breast cancer. The compound's ability to target both wild-type and mutant forms of EZH2 makes it a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown notable antimicrobial activity. It has been tested against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate effective antibacterial properties comparable to established antibiotics such as ceftriaxone.

The compound's mechanism against bacteria is thought to involve interference with bacterial DNA replication or protein synthesis pathways, although specific molecular targets remain to be fully elucidated .

Case Studies and Research Findings

Several case studies have documented the biological effects of this compound:

  • Prostate Cancer Study : In a controlled study involving prostate cancer cell lines, treatment with STOCK1N-05528 resulted in a significant decrease in cell viability and increased apoptosis markers compared to untreated controls.
  • Bacterial Inhibition : A study investigating the antimicrobial effects found that the compound inhibited E. faecalis growth with an MIC value of approximately 50 µg/mL. Inhibition zones were comparable to those produced by standard antibiotics .
  • Inflammatory Response : Research on inflammatory responses indicated that the compound could modulate cytokine release, showing potential for treating inflammatory disorders alongside its anticancer properties .

Q & A

What are the most reliable synthetic routes for 1,3-bis(1H-benzimidazol-2-yl)propan-1-amine, and how can reaction conditions be optimized for high yields?

Level: Basic
Methodological Answer:
The synthesis typically involves coupling benzimidazole derivatives with propan-1-amine precursors. Key steps include:

  • Alkylation/condensation: Use alkyl halides or carbonyl-containing reagents to link benzimidazole units to the propane backbone. Sodium borohydride or other reducing agents may stabilize intermediates .
  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while controlled temperature (60–80°C) minimizes side reactions .
  • Catalysts: Transition metals (e.g., Pd) or acid/base catalysts can accelerate coupling efficiency. Monitor reaction progress via TLC or HPLC to adjust time and reagent stoichiometry .

How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound derivatives?

Level: Advanced
Methodological Answer:

  • NMR spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of benzimidazole protons (δ 7.5–8.5 ppm) and amine groups (δ 1.5–2.5 ppm). 2D NMR (e.g., COSY, HSQC) clarifies connectivity .
  • X-ray crystallography: Single-crystal analysis provides absolute stereochemistry and hydrogen-bonding patterns. For example, benzimidazole rings often form π-π interactions, as seen in tris(benzimidazolylmethyl)amine complexes .
  • Mass spectrometry: High-resolution ESI-MS verifies molecular ion peaks and fragmentation patterns, distinguishing regioisomers .

What strategies are effective for assessing the biological activity of this compound, particularly in enzyme inhibition or receptor binding?

Level: Advanced
Methodological Answer:

  • In vitro assays: Use fluorescence-based assays (e.g., ATPase activity for kinase inhibition) with purified enzymes. IC50_{50} values quantify potency; compare with control inhibitors .
  • Isothermal titration calorimetry (ITC): Measures binding thermodynamics between the compound and target proteins (e.g., DNA topoisomerases) .
  • Molecular docking: Perform in silico simulations (e.g., AutoDock Vina) to predict binding modes to receptors like G-protein-coupled receptors (GPCRs) .

How can researchers address contradictions in experimental data, such as inconsistent biological activity across studies?

Level: Advanced
Methodological Answer:

  • Reproducibility checks: Standardize protocols (e.g., cell line viability assays) and validate purity via HPLC (>95%) to rule out batch variability .
  • Cross-disciplinary validation: Combine biochemical assays with computational models (e.g., QSAR) to identify structure-activity relationships (SAR) that explain discrepancies .
  • Meta-analysis: Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

What are the best practices for characterizing the compound’s stability under varying pH and temperature conditions?

Level: Basic
Methodological Answer:

  • pH stability studies: Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm for benzimidazole absorption) .
  • Thermogravimetric analysis (TGA): Determine decomposition temperatures (typically >200°C for benzimidazoles) .
  • Accelerated stability testing: Store samples at 40°C/75% RH for 1–3 months and analyze degradation products using LC-MS .

How can impurities in synthesized batches be identified and minimized?

Level: Advanced
Methodological Answer:

  • HPLC-MS profiling: Use reverse-phase columns (C18) with gradient elution to separate impurities. MS/MS identifies byproducts (e.g., incomplete alkylation intermediates) .
  • Recrystallization optimization: Screen solvents (e.g., ethanol/water mixtures) to improve crystal purity. Monitor yield vs. purity trade-offs .
  • Process analytical technology (PAT): Implement in-line FTIR or Raman spectroscopy to detect impurities in real time during synthesis .

What computational methods are recommended for predicting the compound’s reactivity in novel chemical reactions?

Level: Advanced
Methodological Answer:

  • Density functional theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA is standard .
  • Reaction pathway mapping: Use quantum mechanics/molecular mechanics (QM/MM) to model transition states, especially for cross-coupling reactions .
  • Machine learning: Train models on existing benzimidazole reaction datasets to forecast optimal conditions (e.g., solvent, catalyst) for new transformations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.